molecular formula C6H11NaO2 B1472659 Sodium hexanoate-D11 CAS No. 340257-58-1

Sodium hexanoate-D11

Cat. No. B1472659
CAS RN: 340257-58-1
M. Wt: 149.21 g/mol
InChI Key: UDWXLZLRRVQONG-PRPJRVKYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium hexanoate-D11 is a stable isotope labeled version of sodium caproate or hexanoate. It is a naturally occurring fatty acid. The molecular formula is C6D11NaO2 and the molecular weight is 149.21 g/mol .


Molecular Structure Analysis

The molecular structure of Sodium hexanoate-D11 is represented by the formula C6D11NaO2 . This indicates that the compound consists of 6 carbon atoms, 11 deuterium atoms (a stable isotope of hydrogen), 1 sodium atom, and 2 oxygen atoms .

Scientific Research Applications

  • Corrosion Inhibition on Copper Foils : Sodium hexanoate has been proposed as a corrosion inhibitor for copper in aggressive aqueous or gaseous environments. Electrochemical techniques showed that the efficiency of sodium hexanoate as an inhibitor depends on its concentration. Copper foils immersed in sodium hexanoate conditioning baths and exposed to oxidizing gliding arc plasma in humid air developed oxide layers different from unconditioned samples. This indicates that sodium hexanoate limits the oxidation process induced by gaseous species, making it effective in protecting copper surfaces (Bellakhal, Draou, Addou, & Brisset, 2000).

  • Adsorption on Oxide Surfaces : The role of sodium hexanoate in the adsorption of carboxylates on mineral surfaces like silica, alumina, and gibbsite was studied. The adsorption behavior varies depending on the surface charge and chemistry of these surfaces and the composition of the electrolyte. For example, on positively charged alumina surfaces, hexanoate adsorption was more pronounced than on negatively charged silica surfaces. These findings have implications for understanding surface interactions in various industrial and environmental processes (Wang, Sîretanu, Duits, Stuart, & Mugele, 2016).

  • Ester Synthesis Catalysis : Sodium hexanoate has been involved in the synthesis of esters like hexyl hexanoate. Using sodium bisulfate as a catalyst, researchers were able to achieve high yields (up to 98.6%) under optimal conditions. This showcases the potential use of sodium hexanoate in industrial synthesis processes (Chen, 2007).

  • Battery Research : Sodium hexanoate's role in the field of battery research, particularly in sodium and sodium-ion batteries, has been investigated. The research in sodium batteries over the past 50 years, including sodium hexanoate's contribution, is crucial for understanding and developing high-energy batteries for various applications, such as load leveling and electrical vehicles (Delmas, 2018).

  • Plasticizer and Filler in Polymer Materials : The effects of sodium salts of hexanoate on the dynamic mechanical properties of styrene-based ionomers were studied. It was found that sodium hexanoate can act as a very effective plasticizer for ionomer cluster regions in certain conditions. This research is relevant for the development and optimization of polymer materials (Luqman, Song, Kim, Kwon, Jarng, & Shin, 2008).

Safety and Hazards

Sodium hexanoate-D11 is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment, avoid dust formation, and handle it in a well-ventilated place .

Future Directions

While specific future directions for Sodium hexanoate-D11 are not mentioned in the sources, the use of stable isotopes in drug development, as tracers for quantitation, suggests potential applications in pharmaceutical research .

properties

IUPAC Name

sodium;2,2,3,3,4,4,5,5,6,6,6-undecadeuteriohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2.Na/c1-2-3-4-5-6(7)8;/h2-5H2,1H3,(H,7,8);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDWXLZLRRVQONG-PRPJRVKYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium hexanoate-D11

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium hexanoate-D11
Reactant of Route 2
Sodium hexanoate-D11
Reactant of Route 3
Sodium hexanoate-D11
Reactant of Route 4
Sodium hexanoate-D11
Reactant of Route 5
Reactant of Route 5
Sodium hexanoate-D11
Reactant of Route 6
Reactant of Route 6
Sodium hexanoate-D11

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.